5-Chloro vs. 5-Methoxy Indole Substitution: Electronic and Potency Differentiation
The target compound bears a 5-chloro substituent on the indole ring. In the most closely related series published to date, the 5-methoxy analog V7 (2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide) exhibited an IC50 of 1.59 μM against MGC803 gastric cancer cells [1]. The chlorine substituent introduces distinct electronic effects (σp = +0.23 Hammett) compared to methoxy (σp = −0.27), which modulates the electron density of the indole π-system and can alter binding affinity at the colchicine site of tubulin [2]. While direct IC50 data for the 5-chloro compound is not reported in primary literature, SAR precedent across multiple indole–TMP series indicates that halogen electronegativity and size at the 5-position directly influence antiproliferative potency and selectivity profiles [2].
| Evidence Dimension | Indole 5-position substituent effect on antiproliferative potency (MGC803 cells) |
|---|---|
| Target Compound Data | 5-Chloro substituent (quantitative IC50 not publicly reported for this exact compound) |
| Comparator Or Baseline | V7 (5-methoxy analog): IC50 = 1.59 μM vs. MGC803; also 5-H (unsubstituted) analog: data not available |
| Quantified Difference | Cannot be calculated from available data; class-level inference predicts halogen-dependent potency shift |
| Conditions | MGC803 human gastric cancer cell line; SRB assay; 48 h exposure [1] |
Why This Matters
The 5-chloro substituent confers a distinct electronic and steric profile that cannot be mimicked by 5-methoxy or 5-H analogs, making the target compound a unique SAR probe for mapping indole halogen effects on tubulin binding and NEDDylation inhibition.
- [1] Zhang Y, et al. Discovery of novel indole derivatives that inhibit NEDDylation and MAPK pathways against gastric cancer MGC803 cells. Bioorg Chem. 2021;108:104634. View Source
- [2] Cahill MM, O'Shea KD, Pierce LT, Winfield HJ, Eccles KS, Lawrence SE, McCarthy FO. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. Pharmaceuticals (Basel). 2017;10(3):62. View Source
